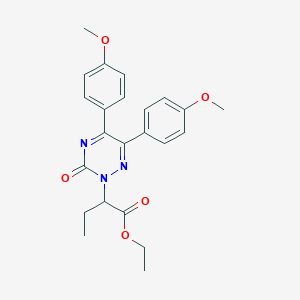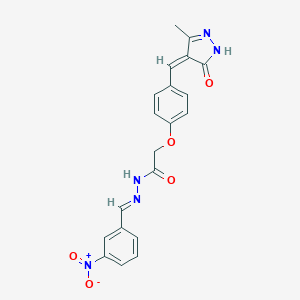
1-Nitro-2-naphtaldéhyde
Vue d'ensemble
Description
1-Nitro-2-naphthaldehyde is an organic compound that is used in scientific research for various purposes. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of chemistry and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Synthèse organique
Le 1-Nitro-2-naphtaldéhyde est un composé précieux en synthèse organique. Il sert de précurseur à diverses molécules complexes. Par exemple, il peut être utilisé pour préparer le 3-acétoxy-2-méthylène-3-(1-nitronaphth-2-yl)propanoate et le 3-acétoxy-2-méthylène-3-(1-nitronaphth-2-yl)propanoate d'éthyle . Ces composés ont des applications potentielles dans la synthèse de nouveaux matériaux organiques aux propriétés uniques.
Chimie analytique
En chimie analytique, le this compound joue un rôle crucial en tant qu'agent de dérivatisation. Il est utilisé pour modifier les composés chimiques afin d'améliorer leur détection et leur quantification. Par exemple, il est utilisé dans la dérivatisation des alkylhydrazines pour la détection par chromatographie liquide à ultra haute performance - spectrométrie de masse en tandem (UHPLC-MS/MS) . Cela permet une analyse sensible et précise des substances dans divers échantillons.
Photochimie
Le this compound présente un comportement intéressant sous la lumière UV. Lors de l'irradiation, il se transforme en acide nitroso correspondant . Cette propriété est utile dans les études et applications photochimiques, telles que le développement de photorésines ou la compréhension des réactions chimiques induites par la lumière.
Mécanisme D'action
Mode of Action
1-Nitro-2-naphthaldehyde undergoes transformation upon irradiation with UV light, converting into the corresponding nitroso acid . This transformation suggests that the compound can participate in photochemical reactions, which could potentially influence its interaction with its targets.
Biochemical Pathways
A novel synthesis pathway includes the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclisation to form complex heterocyclic structures. This indicates the compound’s versatility in participating in various biochemical reactions.
Result of Action
Its transformation into nitroso acid upon uv light irradiation suggests potential photochemical applications .
Action Environment
Environmental factors such as light exposure can influence the action of 1-Nitro-2-naphthaldehyde, as it undergoes transformation into nitroso acid upon UV light irradiation .
Analyse Biochimique
Biochemical Properties
It is known that upon irradiation with UV light, 1-Nitro-2-naphthaldehyde gets transformed into the corresponding nitroso acid . This transformation could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
It is known that upon UV irradiation, it transforms into the corresponding nitroso acid . This transformation could potentially lead to various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.
Propriétés
IUPAC Name |
1-nitronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMHJNMEFIADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404435 | |
| Record name | 1-Nitro-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-84-8 | |
| Record name | 1-Nitro-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-nitro-2-naphthaldehyde useful in analyzing water samples?
A: 1-Nitro-2-naphthaldehyde is a highly reactive derivatizing agent, particularly valuable for analyzing trace levels of alkylhydrazines in water. [] These compounds, often found as industrial pollutants, pose potential environmental risks. The aldehyde group of 1-nitro-2-naphthaldehyde reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This derivatization significantly enhances the detection sensitivity, enabling the quantification of alkylhydrazines at extremely low concentrations in environmental samples. []
Q2: How does 1-nitro-2-naphthaldehyde contribute to the development of new antimicrobial agents?
A: 1-Nitro-2-naphthaldehyde serves as a crucial building block in the synthesis of novel unsymmetrical Schiff bases. [] Researchers utilize a two-step process: first reacting 1-nitro-2-naphthaldehyde with substituted 2-aminophenols to form Schiff bases. [] Then, they selectively reduce the nitro group to an amine, followed by condensation with 2-hydroxybenzaldehyde to generate the final unsymmetrical Schiff base ligands. [] These synthesized compounds have shown promising results as potential antimicrobial agents against various bacterial and fungal strains. []
Q3: Can you explain the role of 1-nitro-2-naphthaldehyde in creating compounds with potential antitumor activity?
A: 1-Nitro-2-naphthaldehyde plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone (HTSC5). [] This compound, along with other thiosemicarbazone ligands, is used to form palladium(II) bis-chelate complexes. [] These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)








